molecular formula C13H14FN3O2 B13260628 5-Tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13260628
M. Wt: 263.27 g/mol
InChI Key: SWZGJNIRMTUVCM-UHFFFAOYSA-N
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Description

5-Tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a carboxylic acid group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Addition of the Tert-butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl halides.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    5-Tert-butyl-1H-1,2,4-triazole-3-carboxylic acid: Lacks the fluorophenyl group, which may influence its chemical properties and applications.

Uniqueness

The presence of both the tert-butyl and fluorophenyl groups in 5-Tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

5-tert-butyl-1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14FN3O2/c1-13(2,3)12-15-10(11(18)19)16-17(12)9-6-4-8(14)5-7-9/h4-7H,1-3H3,(H,18,19)

InChI Key

SWZGJNIRMTUVCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NN1C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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